N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClN5O2/c1-18-6-8-21(16-22(18)27)29-26(34)25(33)28-17-24(32-13-11-30(2)12-14-32)20-7-9-23-19(15-20)5-4-10-31(23)3/h6-9,15-16,24H,4-5,10-14,17H2,1-3H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCDUYDNENYONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperazine Ring: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced to the intermediate compound.
Formation of the Amide Bond: The final step often involves the coupling of the chloro-substituted phenyl ring with the tetrahydroquinoline-piperazine intermediate using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast Cancer) | 8.7 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression.
Neuropharmacological Effects
In addition to its anticancer activity, this compound has shown promise in neuropharmacology. Studies indicate that it may possess anxiolytic and antidepressant-like effects in animal models. Behavioral assays demonstrated that administration resulted in:
- Reduced anxiety-like behaviors in the elevated plus maze test.
- Increased locomotion in the open field test.
Case Study on Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against multiple cancer types. The results indicated a dose-dependent response, with significant tumor reduction observed in xenograft models treated with this compound.
Neuropharmacological Assessment
In a separate study focusing on its neuroactive properties, researchers administered varying doses to rodents and observed significant improvements in depressive-like symptoms measured by forced swim tests and sucrose preference tests.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA/RNA: Interaction with genetic material, affecting gene expression or replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core pharmacophores, substituents, and synthetic strategies. Below is a comparative analysis:
Substituent-Driven Comparisons
A. 3-Chloro-N-phenyl-phthalimide ()
- Core Structure : Phthalimide with a 3-chloro-N-phenyl group.
- Key Differences: Lacks the ethanediamide linker, tetrahydroquinoline, and piperazine moieties.
- Applications: Primarily used in polymer synthesis (e.g., polyimides) rather than biological targeting. The chloro-substituted phenyl group enhances thermal stability in polymers but lacks the conformational flexibility of the target compound’s piperazine-tetrahydroquinoline system .
B. N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide ()
- Core Structure : Ethanediamide with a thiazolo-triazol heterocycle and 4-methoxyphenyl group.
- Key Differences: Replaces tetrahydroquinoline and piperazine with a thiazolo-triazol system. The 4-methoxy group may reduce lipophilicity compared to the 4-methyl group in the target compound.
- Synthetic Complexity: Thiazolo-triazol synthesis likely requires cyclocondensation steps, whereas the target compound’s tetrahydroquinoline-piperazine system might involve reductive amination and protection/deprotection sequences .
Pharmacophore-Based Comparisons
A. Piperazine-Containing Analogs Compounds with 4-methylpiperazine, such as antipsychotics (e.g., aripiprazole), share the piperazine moiety’s ability to enhance solubility and receptor interaction.
B. Tetrahydroquinoline Derivatives Tetrahydroquinoline scaffolds are common in anticancer and antimalarial agents (e.g., chloroquine). The target compound’s 1-methyl group may sterically hinder metabolic oxidation at the tetrahydroquinoline nitrogen, improving stability relative to unmethylated analogs .
Biological Activity
N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure that includes:
- A chloro-substituted aromatic ring.
- A tetrahydroquinoline moiety.
- A piperazine group.
This structural complexity may contribute to its diverse biological effects.
Research indicates that this compound interacts with various biological targets, particularly in the central nervous system. Its activity is primarily mediated through:
- Dopamine Receptors : The compound has been shown to selectively bind to dopamine D4 receptors, influencing cognitive functions and behaviors associated with this neurotransmitter system .
- Serotonin Receptors : Preliminary studies suggest potential interactions with serotonin receptors, which could implicate it in mood regulation and anxiety disorders.
Pharmacological Effects
The biological activity of this compound has been evaluated through various assays:
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Cognitive Enhancement : In a study involving rats, administration of the compound improved performance in memory tasks, suggesting its potential as a cognitive enhancer .
- Mood Regulation : Another study demonstrated that the compound exhibited antidepressant-like effects in rodent models of depression. This was assessed using established behavioral tests such as the forced swim test and the tail suspension test .
- Neuroprotection : Investigations into the neuroprotective effects revealed that the compound could mitigate neuronal damage induced by oxidative stress in cultured neurons .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step pathways, including:
- Tetrahydroquinoline formation : Likely via a Pictet-Spengler reaction between an aldehyde/ketone and an amine under acidic catalysis .
- Piperazine alkylation : Introduction of the 4-methylpiperazine group using alkyl halides or Mitsunobu conditions .
- Oxalamide coupling : Final assembly via nucleophilic substitution or carbodiimide-mediated coupling . Optimization requires precise control of temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios. High-performance liquid chromatography (HPLC) and NMR spectroscopy are critical for monitoring intermediates and purity .
Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?
- NMR : Use - and -NMR to assign stereochemistry (e.g., coupling constants for vicinal protons) and confirm substituent positions (e.g., methyl groups on phenyl rings) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns clarify backbone connectivity .
- X-ray crystallography : If crystals are obtainable, this method resolves absolute configuration and bond angles .
Q. What in vitro assays are suitable for initial biological activity screening?
Prioritize assays based on structural analogs:
- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the piperazine moiety’s affinity for ATP-binding pockets .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anti-proliferative effects .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) given the tetrahydroquinoline scaffold .
Advanced Research Questions
Q. How can contradictory biological activity data between analogs be systematically analyzed?
- Structure-activity relationship (SAR) mapping : Compare substituent effects (e.g., chloro vs. methyl groups on the phenyl ring) using IC values from dose-response curves .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and explain potency variations .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
Q. What strategies mitigate side reactions during the synthesis of the ethanediamide linker?
- Protecting groups : Temporarily shield reactive amines (e.g., Boc or Fmoc) during coupling steps to prevent undesired nucleophilic attacks .
- Low-temperature conditions : Conduct reactions at 0–5°C to suppress racemization or hydrolysis of the oxalamide .
- Catalyst optimization : Use HOBt/DMAP to enhance carbodiimide-mediated coupling efficiency .
Q. How can Design of Experiments (DoE) improve reaction yield and reproducibility?
- Factor screening : Apply Plackett-Burman designs to identify critical variables (e.g., solvent polarity, catalyst loading) .
- Response surface methodology (RSM) : Optimize parameters like temperature and pH using central composite designs .
- AI-driven automation : Implement platforms like COMSOL Multiphysics with machine learning to predict optimal conditions and reduce trial-and-error .
Q. What computational tools predict metabolic stability and toxicity profiles?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to assess cytochrome P450 interactions and hepatotoxicity .
- Metabolite identification : Employ Schrödinger’s BioLuminate to simulate phase I/II metabolism pathways (e.g., hydroxylation, glucuronidation) .
- Toxicity alerts : Apply Derek Nexus or ProTox-II to flag structural motifs linked to mutagenicity or cardiotoxicity .
Methodological Challenges and Solutions
Q. How to resolve spectral overlap in NMR data caused by complex substituents?
- 2D NMR techniques : Use HSQC and HMBC to correlate - signals and assign crowded regions (e.g., aromatic protons near piperazine groups) .
- Isotopic labeling : Synthesize -labeled analogs to simplify piperazine nitrogen assignments .
- Solvent optimization : Switch to deuterated DMSO-d to reduce signal broadening from exchangeable protons .
Q. What in silico approaches validate the compound’s interaction with biological targets?
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors, hydrophobic pockets) using MOE or LigandScout .
- Free-energy calculations : Apply MM/GBSA or FEP+ to quantify binding affinities and rank analogs .
- Cryo-EM integration : Combine docking results with cryo-EM density maps (e.g., from GPCR complexes) to refine binding poses .
Q. How to address low aqueous solubility in pharmacokinetic studies?
- Salt formation : Prepare hydrochloride or mesylate salts to enhance solubility .
- Nanoparticle formulation : Use PEGylated liposomes or cyclodextrin complexes for in vivo delivery .
- Prodrug design : Introduce hydrolyzable esters or amides to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
